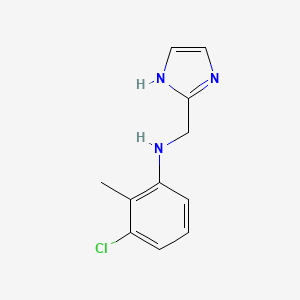

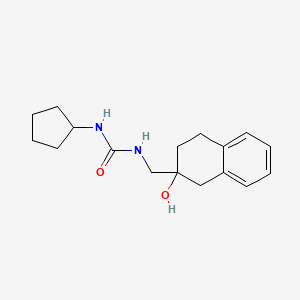

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Flow Chemistry in Ionic Liquid Syntheses : The compound is involved in the synthesis of Ionic Liquids through the quarternization of an N-atom in 1-methyl-imidazole with different alkylating agents. These reactions are significant in the context of flow chemistry using microstructured reactors, allowing for safer and efficient chemical processes (Löwe et al., 2010).

Corrosion Inhibition : Imidazole derivatives, including compounds similar to 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, have been studied as corrosion inhibitors. They show promise in protecting metals in acidic media, an application crucial in industrial settings (Cruz et al., 2004).

Pharmaceutical Research : Some derivatives of this compound have been investigated for their potential in treating hypertension, acting as imidazoline receptor agonists. This application is significant in the pharmaceutical industry for developing new antihypertensive agents (Aayisha et al., 2019).

Catalysis in Chemical Synthesis : These compounds have been utilized in multi-component chemical reactions, particularly in synthesizing 2H-2-imidazolines. The research highlights their role in simplifying and improving the efficiency of these reactions (Elders et al., 2007).

Molecular Structure Studies : Studies also focus on the molecular structures of complexes involving imidazole derivatives, providing insights into their chemical behavior and potential applications in material science (Nishi et al., 2010).

作用機序

The biological activity of this compound has been explored in the context of anti-cancer properties. It belongs to a series of bis-NHC gold (I) complexes containing methyl, fluoro, or methoxy substituents. These complexes exhibit anti-proliferative effects against cancer cell lines, including A2780 (wild-type and Cisplatin-resistant) ovarian carcinoma and LAMA 84 (imatinib-sensitive and -resistant) and HL-60 leukemia cells. The exact mechanism of action remains an active area of research .

特性

IUPAC Name |

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUVMJSAOOKIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NCC2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)